Salicylihalamide A

Description

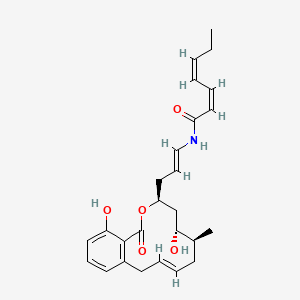

Structure

2D Structure

3D Structure

Properties

CAS No. |

198481-99-1 |

|---|---|

Molecular Formula |

C26H33NO5 |

Molecular Weight |

439.5 g/mol |

IUPAC Name |

(2Z,4Z)-N-[(E)-3-[(4S,6R,7S,9E)-6,16-dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]hepta-2,4-dienamide |

InChI |

InChI=1S/C26H33NO5/c1-3-4-5-6-16-24(30)27-17-10-14-21-18-23(29)19(2)11-7-8-12-20-13-9-15-22(28)25(20)26(31)32-21/h4-10,13,15-17,19,21,23,28-29H,3,11-12,14,18H2,1-2H3,(H,27,30)/b5-4-,8-7+,16-6-,17-10+/t19-,21-,23+/m0/s1 |

InChI Key |

VFCUJHFLFHQCRD-PFIOQAQVSA-N |

SMILES |

CCC=CC=CC(=O)NC=CCC1CC(C(CC=CCC2=C(C(=CC=C2)O)C(=O)O1)C)O |

Isomeric SMILES |

CC/C=C\C=C/C(=O)N/C=C/C[C@H]1C[C@H]([C@H](C/C=C/CC2=C(C(=CC=C2)O)C(=O)O1)C)O |

Canonical SMILES |

CCC=CC=CC(=O)NC=CCC1CC(C(CC=CCC2=C(C(=CC=C2)O)C(=O)O1)C)O |

Synonyms |

salicylihalamide A salicylihalamide B salicylihalamide-A |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Isolation of Salicylihalamide A from the Marine Sponge Haliclona sp.

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation of Salicylihalamide A, a potent vacuolar-type H+-ATPase (V-ATPase) inhibitor with significant cytotoxic properties. Originally sourced from the marine sponge Haliclona sp., this natural product has garnered considerable interest within the drug development community for its potential as an anticancer agent. This document details the complete bioassay-guided fractionation process, from initial extraction to the purification of the final compound, and includes spectroscopic data for characterization.

Introduction

This compound is a novel macrolide that was first isolated from a marine sponge of the genus Haliclona.[1][2] Its unique chemical structure incorporates a salicylic acid core, a 12-membered lactone ring, and an enamide side chain. The biological significance of this compound lies in its potent and selective inhibition of mammalian V-ATPases, enzymes crucial for maintaining pH homeostasis in various cellular compartments.[1] This inhibitory action disrupts cellular processes and can lead to apoptosis in cancer cells, making this compound a promising candidate for further investigation in oncology.

Bioassay-Guided Isolation Protocol

The isolation of this compound from its natural source is achieved through a multi-step bioassay-guided fractionation process. This method relies on cytotoxicity assays to direct the purification of the active compound from the crude extract. The following sections provide a detailed experimental protocol based on the original isolation work.

Collection and Initial Processing of Biological Material

The marine sponge Haliclona sp. is collected from its marine habitat. Proper identification of the sponge is a critical first step. Once collected, the sponge material is typically frozen to preserve its chemical integrity until extraction can be performed.

Extraction

The frozen sponge material is subjected to solvent extraction to isolate the organic-soluble compounds, including this compound.

Experimental Protocol:

-

The frozen Haliclona sp. sponge material is thawed and exhaustively extracted with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂).

-

The resulting extract is then concentrated under reduced pressure to yield a crude organic extract.

-

This crude extract is subjected to a solvent partitioning scheme to separate compounds based on their polarity. Typically, this involves partitioning between an organic solvent (e.g., ethyl acetate) and water.

Bioassay-Guided Fractionation

The crude extract and subsequent fractions are tested for cytotoxicity against a panel of cancer cell lines to identify the fractions containing the active compound(s). This bioactivity guides the subsequent purification steps.

Experimental Protocol:

-

The crude organic extract is subjected to an initial fractionation step, often using column chromatography.

-

Fractions are collected and a small aliquot of each is tested for cytotoxic activity.

-

The most active fractions are then pooled and subjected to further rounds of chromatographic purification.

The following diagram illustrates the general workflow of the bioassay-guided fractionation for the isolation of this compound.

Caption: Bioassay-guided isolation workflow for this compound.

Chromatographic Purification

Multiple stages of chromatography are employed to purify this compound from the active fractions. A combination of normal-phase and reverse-phase chromatography is typically used.

Experimental Protocol:

-

Silica Gel Chromatography: The active organic fraction is loaded onto a silica gel column and eluted with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient.

-

Reverse-Phase High-Performance Liquid Chromatography (HPLC): Fractions from the silica gel column that exhibit the highest cytotoxicity are further purified by reverse-phase HPLC. A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.

The following table summarizes the quantitative data associated with a typical isolation procedure.

| Step | Starting Material | Solvents/Mobile Phase | Stationary Phase | Yield |

| Extraction | Frozen Haliclona sp. (e.g., 1 kg) | 1:1 MeOH/CH₂Cl₂ | - | Crude Organic Extract (e.g., 10 g) |

| Solvent Partitioning | Crude Organic Extract | Ethyl Acetate/Water | - | Active Ethyl Acetate Fraction (e.g., 2 g) |

| Silica Gel Chromatography | Active Ethyl Acetate Fraction | Hexane to Ethyl Acetate gradient | Silica Gel | Bioactive Fractions (e.g., 200 mg) |

| Reverse-Phase HPLC | Bioactive Fractions | Acetonitrile/Water gradient | C18 | Pure this compound (e.g., 10 mg) |

Structural Elucidation and Characterization

The structure of the isolated this compound is confirmed through various spectroscopic techniques.

| Spectroscopic Method | Key Observations |

| ¹H NMR | Reveals the presence of aromatic protons, olefinic protons, and aliphatic protons consistent with the structure. |

| ¹³C NMR | Shows the expected number of carbon signals, including those for carbonyls, aromatic carbons, and olefinic carbons. |

| Mass Spectrometry (MS) | Provides the molecular weight of the compound, confirming its molecular formula (C₂₆H₃₃NO₅). |

| Infrared (IR) Spectroscopy | Shows characteristic absorption bands for hydroxyl, amide, and carbonyl functional groups. |

| Ultraviolet (UV) Spectroscopy | Exhibits absorption maxima consistent with the conjugated systems present in the molecule. |

Mechanism of Action: V-ATPase Inhibition

This compound exerts its cytotoxic effects by specifically inhibiting the vacuolar-type H+-ATPase (V-ATPase) in mammalian cells. V-ATPases are proton pumps responsible for acidifying intracellular compartments such as lysosomes and endosomes.

The following diagram illustrates the signaling pathway affected by this compound.

Caption: Mechanism of action of this compound via V-ATPase inhibition.

By inhibiting V-ATPase, this compound disrupts the proton gradient across the membranes of these organelles. This leads to an increase in the internal pH, impairing the function of pH-dependent enzymes and processes, which ultimately triggers apoptosis and cell death in cancer cells.

Conclusion

The isolation of this compound from the marine sponge Haliclona sp. provides a valuable natural product with potent and selective anticancer activity. The bioassay-guided fractionation procedure, though laborious, is essential for obtaining this complex molecule in its pure form. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers interested in the isolation, characterization, and further development of this compound and related compounds as potential therapeutic agents.

References

An In-depth Technical Guide to the Mechanism of Action of Salicylihalamide A

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salicylihalamide A, a marine-derived natural product, has garnered significant interest within the scientific community for its potent antitumor properties. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its molecular target, the downstream cellular consequences, and the experimental methodologies used to elucidate these pathways. This compound exerts its biological effects through the highly specific and potent inhibition of mammalian vacuolar-type H⁺-ATPase (V-ATPase), a proton pump critical for pH homeostasis in various cellular compartments. This inhibition disrupts essential cellular processes, ultimately leading to apoptotic cell death in cancer cells, making it a promising candidate for further drug development. This guide consolidates quantitative data, details key experimental protocols, and provides visual representations of the underlying molecular pathways to serve as a valuable resource for researchers in oncology and drug discovery.

Primary Molecular Target: Vacuolar H⁺-ATPase (V-ATPase)

The principal molecular target of this compound is the mammalian Vacuolar-type H⁺-ATPase (V-ATPase). V-ATPases are multi-subunit enzymes responsible for pumping protons across membranes, a process crucial for acidifying intracellular organelles such as lysosomes, endosomes, and the Golgi apparatus.

1.1. Specificity of Inhibition

This compound is distinguished by its selective inhibition of mammalian V-ATPases, showing little to no activity against the V-ATPases of yeast or other fungi. This specificity presents a significant advantage over less selective V-ATPase inhibitors, such as Bafilomycin A1 and Concanamycin A.

1.2. Binding Site and Mechanism

Biochemical studies have identified that this compound's binding site is located within the transmembrane V₀ domain of the V-ATPase complex. Its mechanism of inhibition is distinct from that of classic inhibitors like concanamycin, as it does not compete for the same binding site. This compound inhibits the holoenzyme's ATPase activity by targeting the V₀ domain, without directly affecting the ATP hydrolysis activity of the dissociated V₁-ATPase domain. Furthermore, treatment with this compound leads to a notable redistribution of the cytosolic V₁ domain to a membrane-associated form.

Downstream Cellular Effects

Inhibition of V-ATPase by this compound triggers a cascade of events within the cell, primarily stemming from the disruption of pH gradients across organellar membranes.

2.1. Lysosomal De-acidification

The most immediate consequence of V-ATPase inhibition is the failure to maintain the acidic lumen of lysosomes (typically pH 4.5-5.0). The resulting increase in lysosomal pH impairs the function of acid hydrolases, which are responsible for the degradation of macromolecules and cellular waste.

2.2. Induction of Apoptosis

The disruption of lysosomal pH homeostasis is a potent trigger for programmed cell death, or apoptosis. While the complete signaling network is still under investigation, evidence points towards the involvement of the intrinsic (mitochondrial) apoptotic pathway. It is hypothesized that lysosomal membrane permeabilization, a consequence of pH disruption, leads to the release of cathepsins into the cytosol. These proteases can cleave Bid to a truncated form (tBid), which in turn activates the pro-apoptotic Bcl-2 family members Bax and Bak. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade.

Apoptotic Signaling Pathway

The inhibition of V-ATPase by this compound initiates a signaling cascade culminating in apoptosis.

Caption: Apoptotic pathway induced by this compound.

Quantitative Data

The potency of this compound and its synthetic analog, Saliphenylhalamide (SaliPhe), has been quantified through various in vitro assays. SaliPhe was developed to improve stability and is often used in studies due to its comparable activity to the parent compound.

Table 1: In Vitro V-ATPase Inhibitory Activity

| Compound | Target | IC₅₀ (nM) |

| Saliphenylhalamide (SaliPhe) | V-ATPase | ~1 |

Table 2: Growth Inhibitory Activity (GI₅₀) of this compound against NCI-60 Cell Lines

The following table presents a selection of GI₅₀ values for this compound from the National Cancer Institute's 60 human tumor cell line screen. GI₅₀ is the concentration that causes 50% growth inhibition.

| Cancer Type | Cell Line | GI₅₀ (µM) |

| Leukemia | CCRF-CEM | < 0.01 |

| K-562 | < 0.01 | |

| MOLT-4 | < 0.01 | |

| Non-Small Cell Lung | NCI-H460 | < 0.01 |

| NCI-H522 | < 0.01 | |

| Colon Cancer | HCT-116 | < 0.01 |

| HT29 | < 0.01 | |

| CNS Cancer | SF-295 | < 0.01 |

| Melanoma | MALME-3M | < 0.01 |

| SK-MEL-5 | < 0.01 | |

| Ovarian Cancer | OVCAR-3 | < 0.01 |

| Renal Cancer | 786-0 | < 0.01 |

| Prostate Cancer | PC-3 | < 0.01 |

| Breast Cancer | MCF7 | < 0.01 |

| MDA-MB-231 | < 0.01 |

Note: The NCI-60 database often reports values as less than the lowest tested concentration if the GI₅₀ is below that level. For this compound, the activity is consistently high across the panel.

Table 3: Growth Inhibitory Activity (IC₅₀) of Saliphenylhalamide (SaliPhe) against Various Human Cancer Cell Lines

| Cancer Type | Cell Line | IC₅₀ (nM) |

| Breast | MDA-MB-435 | 11.0 ± 1.0 |

| Breast | HS-578T | 22.0 ± 1.0 |

| Colon | HCT-15 | 13.0 ± 1.0 |

| Liver | HepG2 | 14.0 ± 1.0 |

| Lung | NCI-H460 | 9.0 ± 1.0 |

| Melanoma | SK-MEL-5 | 13.0 ± 2.0 |

| Osteosarcoma | U2OS | 10.0 ± 1.0 |

| Pancreas | PANC-1 | 14.0 ± 1.0 |

Key Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of this compound.

4.1. V-ATPase Inhibition Assay (Biochemical)

This assay quantifies the inhibition of V-ATPase activity by measuring the hydrolysis of ATP.

-

Objective: To determine the IC₅₀ value of this compound for V-ATPase.

-

Principle: The assay measures the rate of ATP hydrolysis by purified V-ATPase by quantifying the release of inorganic phosphate (Pi). A common method is a colorimetric assay, such as the malachite green assay, where the Pi forms a colored complex that can be measured spectrophotometrically.

-

Methodology:

-

Enzyme Preparation: Purify V-ATPase from a mammalian source (e.g., bovine brain) or use commercially available preparations.

-

Reaction Buffer: Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM KCl, 2 mM MgCl₂, 1 mM phosphoenolpyruvate, 0.2 mM NADH, 50 µg/ml pyruvate kinase, 50 µg/ml lactate dehydrogenase).

-

Inhibitor Preparation: Prepare a dilution series of this compound in a suitable solvent (e.g., DMSO).

-

Assay Procedure: a. In a microplate, add the purified V-ATPase to the reaction buffer. b. Add the different concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., Bafilomycin A1). c. Initiate the reaction by adding a defined concentration of ATP. d. Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time. e. Stop the reaction and measure the amount of Pi released. For a coupled-enzyme assay monitoring NADH oxidation, the decrease in absorbance at 340 nm is monitored kinetically.

-

Data Analysis: Plot the percentage of V-ATPase inhibition against the logarithm of the this compound concentration. The IC₅₀ value is determined by fitting the data to a dose-response curve.

-

Caption: Workflow for V-ATPase Inhibition Assay.

4.2. Measurement of Lysosomal pH

This protocol uses a ratiometric fluorescent dye to measure changes in lysosomal pH upon treatment with this compound.

-

Objective: To quantify the effect of this compound on lysosomal acidity.

-

Principle: LysoSensor™ Yellow/Blue DND-160 is a fluorescent dye that accumulates in acidic organelles. It exhibits a pH-dependent dual-wavelength emission, allowing for a ratiometric measurement of pH that is independent of dye concentration. In acidic environments, it fluoresces yellow, while in more neutral environments, it fluoresces blue.

-

Methodology:

-

Cell Culture: Plate cancer cells (e.g., HeLa or MCF7) in a suitable format for fluorescence microscopy or microplate reading.

-

Treatment: Treat the cells with this compound at various concentrations and for different time points. Include a vehicle control.

-

Dye Loading: Incubate the cells with LysoSensor™ Yellow/Blue DND-160 (e.g., 1-5 µM) for a short period (e.g., 5 minutes) at 37°C.

-

Imaging/Measurement: a. For microscopy, wash the cells and image them using a fluorescence microscope equipped with filters for both blue and yellow emission wavelengths (e.g., excitation at ~360 nm, emission at ~450 nm for blue and ~530 nm for yellow). b. For plate reader-based analysis, measure the fluorescence intensity at the two emission wavelengths.

-

Calibration: To obtain absolute pH values, generate a standard curve by treating dye-loaded cells with buffers of known pH in the presence of ionophores (e.g., nigericin and monensin) to equilibrate the lysosomal and external pH.

-

Data Analysis: Calculate the ratio of the fluorescence intensities (yellow/blue). Compare the ratios of treated cells to control cells to determine the change in lysosomal pH. Use the calibration curve to convert ratios to pH values.

-

4.3. Quantification of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Objective: To quantify the induction of apoptosis by this compound.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome (e.g., FITC) to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

-

Methodology:

-

Cell Treatment: Treat cancer cells with this compound for a specified duration. Include both untreated and positive controls (e.g., staurosporine).

-

Cell Harvesting: Harvest the cells, including both adherent and floating populations.

-

Staining: a. Wash the cells with cold PBS. b. Resuspend the cells in 1X Annexin V binding buffer. c. Add FITC-conjugated Annexin V and PI to the cell suspension. d. Incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells on a flow cytometer. FITC fluorescence is typically detected in the FL1 channel and PI fluorescence in the FL2 or FL3 channel.

-

Data Analysis:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells (due to mechanical damage) Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

-

-

Conclusion

This compound represents a promising class of anticancer agents with a well-defined mechanism of action. Its potent and selective inhibition of mammalian V-ATPase disrupts lysosomal pH homeostasis, a critical vulnerability in many cancer cells, leading to the induction of the intrinsic apoptotic pathway. The detailed experimental protocols and quantitative data presented in this guide offer a solid foundation for further research into this compound and its analogs. The development of more stable and synthetically accessible derivatives, such as Saliphenylhalamide, further enhances the therapeutic potential of this compound class. Future investigations should continue to explore the intricate details of the downstream signaling pathways and evaluate the in vivo efficacy and safety of these promising V-ATPase inhibitors.

Salicylihalamide A V-ATPase inhibition

An In-depth Technical Guide to Salicylihalamide A V-ATPase Inhibition

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, quantitative data, and experimental protocols related to the inhibition of Vacuolar-type H+-ATPase (V-ATPase) by this compound.

Executive Summary

This compound is a potent and specific inhibitor of mammalian Vacuolar-type H+-ATPases (V-ATPases), a family of ATP-dependent proton pumps crucial for acidifying intracellular organelles and the extracellular space in specialized cells.[1][2] Unlike other well-known V-ATPase inhibitors such as bafilomycin and concanamycin, this compound acts via a distinct mechanism, binding to the membrane-embedded V₀ sector of the enzyme.[3] This inhibition disrupts critical cellular processes including protein degradation, membrane trafficking, and autophagy, making V-ATPase an attractive target for therapies against cancer and osteoporosis.[1][4] The synthetic analog, saliphenylhalamide (SaliPhe), has also been developed, showing comparable potency and facilitating further research into this class of inhibitors as potential therapeutic agents.[5][6][7]

Mechanism of V-ATPase Inhibition

This compound exerts its inhibitory effect by directly targeting the V₀ subunit of the V-ATPase complex. The V-ATPase is composed of two main domains: the cytosolic V₁ domain, which is responsible for ATP hydrolysis, and the transmembrane V₀ domain, which functions as the proton pore.[1]

Key aspects of this compound's mechanism include:

-

Selective Binding to the V₀ Domain: The primary binding site for this compound is within the V₀ domain.[3] This is a key distinction from plecomacrolide inhibitors like bafilomycin and concanamycin, which also target the V₀ c-subunit but at a different site.[3] this compound does not compete with these inhibitors for binding.[3]

-

Inhibition of Holoenzyme Activity: By binding to V₀, this compound inhibits the proton translocation activity of the entire V-ATPase holoenzyme. This, in turn, prevents the ATP hydrolysis carried out by the V₁ domain.[3] However, it does not inhibit the ATPase activity of the dissociated V₁ sector alone.[3]

-

Induction of V₁-V₀ Dissociation: Treatment with this compound leads to a significant redistribution of the V₁ domain from a soluble cytosolic pool to a membrane-associated state, suggesting it may promote the disassembly of the V-ATPase complex.[3]

-

Specificity: this compound is a selective inhibitor of mammalian V-ATPases and does not affect the V-ATPases found in yeast or other fungi.[3]

References

- 1. Regulation and function of V-ATPases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibitors of V-ATPases: old and new players - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound inhibits the V0 sector of the V-ATPase through a mechanism distinct from bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Total synthesis and initial structure-function analysis of the potent V-ATPase inhibitors this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluating the potential of Vacuolar ATPase inhibitors as anticancer agents and multigram synthesis of the potent salicylihalamide analog saliphenylhalamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and structure-activity studies of the V-ATPase inhibitor saliphenylhalamide (SaliPhe) and simplified analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

Salicylihalamide A: A Technical Guide to its Cytotoxic Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the cytotoxic activity of Salicylihalamide A, a potent marine-derived natural product. This document outlines its mechanism of action, summarizes its cytotoxic profile, and provides detailed protocols for key experimental assays used to characterize its effects on cancer cells.

Core Mechanism of Action: V-ATPase Inhibition

This compound exerts its potent cytotoxic effects primarily through the inhibition of Vacuolar-type H+-ATPase (V-ATPase).[1][2] V-ATPase is a multi-subunit proton pump crucial for acidifying various intracellular compartments, such as lysosomes and endosomes.[3] By specifically targeting the V0 domain of this pump, this compound disrupts cellular pH homeostasis, which in turn interferes with critical cellular processes including protein degradation, receptor recycling, and autophagy.[4][5][6] This mechanism is distinct from other V-ATPase inhibitors like bafilomycin A1, as this compound shows a high degree of selectivity for mammalian V-ATPases over those found in fungi or yeast.[4][5]

The inhibition of V-ATPase by this compound leads to a cascade of downstream events that ultimately culminate in apoptotic cell death and cell cycle arrest, making it a compound of significant interest for anticancer drug development.[6]

Quantitative Cytotoxic Activity

This compound has demonstrated potent and differential growth-inhibitory activity against a wide range of human cancer cell lines. The primary source for this quantitative data is the National Cancer Institute's (NCI) 60-human tumor cell line screen (NCI-60).[7][8] In this screen, this compound (NSC number: 699495) exhibited a unique cytotoxicity profile, with melanoma cell lines showing particularly high sensitivity.[7]

The complete dataset, including GI50 (50% growth inhibition) values for all 60 cell lines, is publicly available and can be accessed through the NCI's Developmental Therapeutics Program (DTP) data search tools.[1][4][9][10]

Table 1: Representative Cytotoxic Profile of this compound (NSC 699495)

| Cancer Type | Representative Cell Lines | General Sensitivity | Data Source |

| Melanoma | MALME-3M, SK-MEL-5, UACC-62 | High | NCI-60 DTP[7] |

| Renal Cancer | A498, SN12C | Moderate to High | NCI-60 DTP[4] |

| Colon Cancer | HCT-116, HT29 | Moderate | NCI-60 DTP[4] |

| Breast Cancer | MCF7, MDA-MB-231 | Moderate | NCI-60 DTP[4] |

| Leukemia | K-562, RPMI-8226 | Variable | NCI-60 DTP[4] |

| Lung Cancer | NCI-H460, A549/ATCC | Variable | NCI-60 DTP[4] |

| Ovarian Cancer | OVCAR-3, IGROV1 | Variable | NCI-60 DTP[4] |

| CNS Cancer | SF-268, SNB-19 | Variable | NCI-60 DTP[4] |

| Prostate Cancer | PC-3, DU-145 | Variable | NCI-60 DTP[4] |

Note: This table provides a general summary. For specific GI50 values, researchers are directed to the publicly accessible NCI DTP database.

Experimental Protocols & Workflows

This section details the standard methodologies used to evaluate the cytotoxic and mechanistic properties of this compound.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10] Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO2.

-

Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50/IC50 value using non-linear regression analysis.

Apoptosis Detection: Caspase Activity and Western Blot

Apoptosis, or programmed cell death, is a key outcome of this compound treatment. This can be quantified by measuring the activity of executioner caspases (caspase-3 and -7) and by observing the cleavage of key apoptotic proteins via Western blot.

This luminescent assay measures caspase-3 and -7 activities. The reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence) which, when cleaved, releases aminoluciferin, the substrate for luciferase, generating a light signal.[7]

Protocol:

-

Cell Treatment: Seed and treat cells with this compound in a white-walled 96-well plate as described for the MTT assay.

-

Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

-

Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Incubation: Mix by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

-

Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

Western blotting is used to detect the cleavage of key apoptotic proteins, such as Caspase-3 and Poly (ADP-ribose) polymerase-1 (PARP-1).[8] The appearance of cleaved fragments is a hallmark of apoptosis.

Protocol:

-

Protein Extraction: Treat cells with this compound, harvest, and lyse them in ice-cold RIPA buffer containing protease inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE: Denature 20-30 µg of protein per sample and separate by size using SDS-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, PARP, and a loading control (e.g., β-actin) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.

Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard technique to analyze DNA content and determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment: Culture and treat cells with this compound for the desired duration.

-

Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing. Store at 4°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the samples on a flow cytometer, acquiring data on a linear scale. Gate out doublets and analyze the DNA content histogram to quantify the percentage of cells in each phase of the cell cycle.

References

- 1. CellMiner - Query Drug Data | Genomics and Pharmacology Facility [discover.nci.nih.gov]

- 2. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dctd.cancer.gov [dctd.cancer.gov]

- 5. Data - NCI [dctd.cancer.gov]

- 6. Developmental Therapeutics Program (DTP) - NCI [dctd.cancer.gov]

- 7. researchgate.net [researchgate.net]

- 8. Databases & Tools | DTP [dtp.cancer.gov]

- 9. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Obtaining Vialed and Plated Compounds from the NCI open collection - NCI [dctd.cancer.gov]

Salicylihalamide A: A Deep Dive into its Chemical Architecture and Biological Frontiers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salicylihalamide A is a marine-derived natural product that has garnered significant attention within the scientific community for its potent and selective cytotoxic activities against various cancer cell lines. First isolated from the marine sponge Haliclona sp., this macrolide possesses a unique chemical architecture, featuring a salicyl-based lactone ring coupled with a distinctive enamide side chain. Its primary mechanism of action involves the highly specific inhibition of mammalian vacuolar-type H+-ATPases (V-ATPases), crucial proton pumps involved in pH homeostasis and cellular signaling. This targeted action makes this compound a compelling lead compound in the development of novel anticancer therapeutics. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, including detailed experimental protocols and pathway visualizations to support further research and development efforts.

Chemical Structure and Identifiers

This compound is a complex macrolide with the molecular formula C₂₆H₃₃NO₅.[1] Its structure is characterized by a 12-membered benzolactone ring, an extended enamide side chain, and three stereocenters.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2Z,4Z)-N-[(E)-3-[(4S,6R,7S,9E)-6,16-dihydroxy-7-methyl-2-oxo-3-oxabicyclo[10.4.0]hexadeca-1(12),9,13,15-tetraen-4-yl]prop-1-enyl]hepta-2,4-dienamide[1] |

| SMILES | CC/C=C\C=C/C(=O)N/C=C/C[C@H]1C--INVALID-LINK--O)C(=O)O1)C">C@@HO[1] |

| InChI | InChI=1S/C26H33NO5/c1-3-4-5-6-16-24(30)27-17-10-14-21-18-23(29)19(2)11-7-8-12-20-13-9-15-22(28)25(20)26(31)32-21/h4-10,13,15-17,19,21,23,28-29H,3,11-12,14,18H2,1-2H3,(H,27,30)/b5-4-,8-7+,16-6-,17-10+/t19-,21-,23+/m0/s1[1] |

| CAS Number | 198481-99-1[1] |

Physicochemical and Spectroscopic Properties

This compound is described as an amorphous solid.[2] Due to its amorphous nature, a sharp melting point has not been definitively reported.[2]

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₃₃NO₅ | [1] |

| Molecular Weight | 439.5 g/mol | [1] |

| Monoisotopic Mass | 439.23587315 Da | [3] |

| Appearance | Amorphous solid | [2] |

| logP (predicted) | 5.5 | [3] |

| Topological Polar Surface Area | 95.9 Ų | [3] |

| Density (predicted) | 1.111 g/cm³ | [4] |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (DMSO-d₆, 300 MHz) | δ (ppm): 13.40 (br s, 1H, -OH), 8.46 (br s, 1H), 7.94 (br s, 1H), 7.89 (d, 1H), 7.43 (t, 1H), 6.93 (d, 1H), 6.85 (t, 1H)[5] |

| ¹³C NMR | Specific chemical shift data for this compound is not fully detailed in the provided search results. Data for the related but simpler compound, salicylamide, is available. |

| High-Resolution Mass Spectrometry (HR-MS) | Molecular ion peak at a mass-to-charge ratio (m/z) of 439.23532 for the molecular ion [M]⁺, confirming the molecular formula C₂₆H₃₃NO₅.[2] |

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines. Its primary molecular target is the mammalian vacuolar-type H⁺-ATPase (V-ATPase).[6] V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments and are crucial for various cellular processes, including protein trafficking, autophagy, and pH homeostasis.

This compound is a selective inhibitor, showing potent activity against mammalian V-ATPases while being significantly less active against those from non-mammalian sources like yeast and fungi.[6] This selectivity is a key feature that distinguishes it from other V-ATPase inhibitors such as bafilomycin A1 and concanamycin A.

The inhibitory action of this compound is directed towards the V₀ subunit of the V-ATPase complex, which is the transmembrane proton-translocating domain.[6] By binding to the V₀ subunit, this compound disrupts the proton translocation machinery, leading to an increase in the pH of intracellular organelles. This disruption of pH homeostasis triggers downstream events that ultimately lead to apoptosis (programmed cell death) in cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. V-ATPase - Wikipedia [en.wikipedia.org]

- 3. This compound | C26H33NO5 | CID 643725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. spcmc.ac.in [spcmc.ac.in]

- 6. This compound inhibits the V0 sector of the V-ATPase through a mechanism distinct from bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry and Synthesis of Salicylihalamide A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylihalamide A, a marine-derived natural product, has garnered significant attention within the scientific community due to its potent and selective cytotoxic activity against various cancer cell lines. This activity stems from its unique mode of action as a specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), a crucial proton pump involved in cellular pH homeostasis. The complex molecular architecture of this compound, featuring a 12-membered macrolide ring, a salicylate core, and a highly unsaturated enamide side chain, has presented a formidable challenge to synthetic chemists. This technical guide provides a comprehensive overview of the stereochemical determination and the diverse total syntheses of this compound, with a focus on key chemical transformations and experimental methodologies.

Stereochemistry of this compound

The initial stereochemical assignment of this compound was later revised through total synthesis. The definitive absolute configuration of the three stereocenters in the macrolide core has been established as (4S, 6R, 7S).

Table 1: Stereochemical Assignment of this compound

| Stereocenter | Absolute Configuration |

| C4 | S |

| C6 | R |

| C7 | S |

The determination of this stereochemistry was a critical step, enabling the development of stereocontrolled synthetic routes to the biologically active enantiomer.

Total Synthesis of this compound

Multiple research groups have successfully completed the total synthesis of this compound, each employing unique strategies to construct the challenging macrolide and append the intricate side chain. A common feature in many of these syntheses is the strategic use of ring-closing metathesis (RCM) to form the 12-membered lactone.

Retrosynthetic Analysis

A general retrosynthetic approach to this compound involves disconnecting the molecule into three key fragments: the salicylate core, a chiral fragment containing the C4, C6, and C7 stereocenters, and the enamide side chain.

Caption: General Retrosynthetic Disconnection of this compound.

Key Synthetic Strategies and Methodologies

Several key synthetic strategies have been employed to overcome the challenges posed by the structure of this compound. These include:

-

Ring-Closing Metathesis (RCM): This has been the most widely adopted method for the formation of the 12-membered macrolide ring.[1][2][3][4][5][6][7] The use of Grubbs' first and second-generation catalysts has proven effective in achieving high yields and stereoselectivity.

-

Stereocontrolled Aldol Reactions: Evans aldol reactions have been utilized to establish the desired stereochemistry at C6 and C7.

-

Asymmetric Hydrogenation: Noyori-type asymmetric hydrogenations have been employed to set the stereocenter at C15 in some synthetic routes.[3][6]

-

Cross-Coupling Reactions: Suzuki and Stille cross-coupling reactions have been used to construct key carbon-carbon bonds within the macrolide framework.[6][8][9]

-

Mitsunobu Lactonization: This reaction has been used as an alternative to RCM for the macrolactonization step.[6]

-

Side Chain Installation: The synthesis and attachment of the (2Z,4Z)-N-((E)-3-...)hepta-2,4-dienamide side chain has been a significant hurdle. Various methods, including the use of organocuprates and Curtius rearrangement, have been developed to install this labile moiety.[1][5]

Table 2: Comparison of Key Synthetic Strategies for this compound Macrolide Formation

| Synthetic Approach | Key Reaction for Macrolide Formation | Research Group(s) | Reference(s) |

| Ring-Closing Metathesis | Grubbs' Catalyzed RCM | De Brabander, Snider, Maier, et al. | [1][2][3][4][5][6][7] |

| Intramolecular Suzuki Coupling | Palladium-catalyzed cross-coupling | Fürstner | |

| Mitsunobu Lactonization | Intramolecular esterification | Maier | [6] |

| Stille Coupling/Macrolactonization | Tin-mediated coupling followed by lactonization | Rizzacasa | [8][9] |

Experimental Protocols for Key Reactions

While detailed experimental procedures are specific to each published synthesis, this section provides a generalized overview of the methodologies for some of the key transformations.

Ring-Closing Metathesis (RCM) for Macrolide Formation

General Procedure:

A solution of the diene precursor in a suitable solvent (e.g., dichloromethane) is degassed. A solution of a Grubbs' catalyst (typically 1st or 2nd generation) in the same solvent is then added. The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete, as monitored by TLC or LC-MS. The solvent is then removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the macrolide.

Diagram of RCM Workflow:

Caption: Generalized Workflow for Ring-Closing Metathesis.

Installation of the Enamide Side Chain via Organocuprate Addition

General Procedure:

To a solution of an appropriate organocopper reagent (e.g., a Gilman cuprate) in an ethereal solvent at low temperature (-78 °C), a solution of the vinyl iodide precursor is added. The reaction is stirred at low temperature for a specified time before being quenched with a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride). The mixture is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the enamide.

Biological Activity and Mechanism of Action

This compound exhibits potent cytotoxic activity against a range of human cancer cell lines, with GI50 values in the nanomolar range. Its mechanism of action has been elucidated as the specific inhibition of the vacuolar-type H+-ATPase (V-ATPase).

V-ATPase Signaling Pathway Inhibition by this compound:

Caption: Inhibition of V-ATPase by this compound.

By inhibiting V-ATPase, this compound disrupts the acidification of intracellular compartments such as lysosomes and endosomes. This disruption interferes with critical cellular processes including protein degradation, receptor recycling, and autophagy, ultimately leading to apoptosis in cancer cells.

Conclusion

The journey from the isolation of this compound to the elucidation of its absolute stereochemistry and the development of multiple elegant total syntheses showcases the power of modern organic chemistry. The insights gained from these synthetic endeavors have not only provided access to this potent anticancer agent for further biological evaluation but have also spurred the development of novel synthetic methodologies. The unique mode of action of this compound as a V-ATPase inhibitor continues to make it and its analogs promising lead compounds for the development of new cancer therapeutics. The detailed understanding of its synthesis and stereochemistry is paramount for the future design of more potent and selective drug candidates.

References

- 1. Total synthesis of (-)-salicylihalamide A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Portal [scholarworks.brandeis.edu]

- 3. Total synthesis of (-)-salicylihalamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Total synthesis of salicylihalamides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Total synthesis and initial structure-function analysis of the potent V-ATPase inhibitors this compound and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formal total synthesis of salicylihalamides A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

State of Current Research on the Salicylihalamide A Biosynthetic Pathway

Despite extensive research into its potent anti-cancer properties and total synthesis, the biosynthetic pathway of Salicylihalamide A remains unelucidated. This marine natural product was first isolated from a marine sponge of the genus Haliclona, collected in the waters off Rottnest Island, Western Australia[1][2]. While the producing organism has been identified, scientific literature to date lacks information regarding the specific genes and enzymes responsible for the assembly of this complex macrolide.

This compound is a member of the salicylate-containing natural products, a class of compounds known for their diverse biological activities. The biosynthesis of such molecules in other organisms often involves complex enzymatic machinery, typically including polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS)[3][4]. These multi-enzyme complexes are responsible for the iterative condensation of small carboxylic acid and amino acid building blocks to generate a wide array of complex chemical structures.

Given the structural features of this compound, which include a polyketide-derived macrolactone and a unique enamide side chain, it is plausible that its biosynthesis involves a hybrid PKS-NRPS pathway. However, without experimental evidence from the producing organism, such as gene cluster identification and characterization, this remains speculative. It is also possible that the true producer of this compound is a symbiotic microorganism residing within the sponge, a common phenomenon for many marine natural products[5].

Due to the absence of published data on the this compound biosynthetic pathway, it is not possible to provide an in-depth technical guide with quantitative data, detailed experimental protocols, and pathway visualizations as requested.

Alternative Focus: Generalized Biosynthesis of Salicylate-Containing Marine Natural Products

As an alternative, this guide provides a generalized overview of the biosynthesis of salicylate-containing marine natural products, drawing parallels to known biosynthetic pathways that may offer insights into the potential formation of this compound.

Core Concepts in Salicylate Biosynthesis

The salicylic acid moiety, a key structural component of this compound, is a phenolic compound derived from the shikimate pathway. In bacteria, the biosynthesis of salicylic acid typically proceeds through the conversion of chorismate to isochorismate, which is then further transformed into salicylic acid[3][4]. This salicylic acid can then be activated and incorporated into more complex molecules by PKS and NRPS machinery.

Hypothetical Biosynthetic Steps for a Salicylihalamide-like Molecule

A putative biosynthetic pathway for a generic salicylate-containing macrolide, based on known biosynthetic logic, can be conceptualized as follows:

-

Salicylate Formation: The pathway would initiate with the biosynthesis of salicylic acid from the central metabolic precursor, chorismate.

-

Polyketide Chain Assembly: A Type I Polyketide Synthase (PKS) would assemble the macrolactone backbone through the sequential addition of extender units, such as malonyl-CoA and methylmalonyl-CoA.

-

Salicylate Loading: The salicylic acid, likely activated as a CoA-thioester, would serve as the starter unit for the PKS assembly line.

-

Enamide Side Chain Formation: A Nonribosomal Peptide Synthetase (NRPS) module could be responsible for the formation of the enamide side chain, potentially utilizing a non-proteinogenic amino acid.

-

Macrolactonization and Tailoring: A thioesterase (TE) domain at the terminus of the PKS module would catalyze the release of the polyketide chain and its cyclization to form the macrolactone. Subsequent tailoring enzymes, such as oxidoreductases and methyltransferases, would then modify the macrolide scaffold to yield the final natural product.

Experimental Approaches to Elucidate Biosynthetic Pathways

The elucidation of a novel biosynthetic pathway like that of this compound would typically involve a combination of the following experimental strategies:

-

Genome Mining: Sequencing the genome of the producing organism (or its symbionts) to identify putative biosynthetic gene clusters (BGCs) encoding PKS and NRPS enzymes.

-

Gene Inactivation: Knocking out or silencing key biosynthetic genes within the identified BGC to abolish the production of the natural product and confirm the gene cluster's involvement.

-

Heterologous Expression: Expressing the identified BGC in a model host organism to achieve production of the natural product and facilitate further enzymatic studies.

-

In Vitro Enzymatic Assays: Purifying individual enzymes from the pathway and characterizing their specific functions and substrate specificities.

-

Isotopic Labeling Studies: Feeding the producing organism with isotopically labeled precursors (e.g., ¹³C-acetate, ¹³C-propionate) and analyzing the incorporation pattern in the final product to determine the origin of its building blocks.

Below are visualizations of a hypothetical workflow for identifying and characterizing a biosynthetic gene cluster and a generalized signaling pathway for the biosynthesis of a salicylate-containing polyketide.

While the precise biosynthetic pathway of this compound is yet to be discovered, the general principles of polyketide and nonribosomal peptide biosynthesis provide a solid framework for future investigations. The elucidation of this pathway will not only be a significant scientific achievement but could also open up avenues for the biotechnological production of this compound and novel analogues for drug development.

References

- 1. sciencedaily.com [sciencedaily.com]

- 2. researchgate.net [researchgate.net]

- 3. Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Streptomyces associated with a marine sponge Haliclona sp.; biosynthetic genes for secondary metabolites and products - PubMed [pubmed.ncbi.nlm.nih.gov]

Salicylihalamide A: A Potent V-ATPase Inhibitor from the Marine Sponge Haliclona sp.

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylihalamide A, a novel macrolide discovered in the marine sponge Haliclona sp., has emerged as a molecule of significant interest in biomedical research.[1][2] Its potent and specific inhibitory activity against the mammalian vacuolar-type H+-ATPase (V-ATPase) underscores its potential as a therapeutic agent, particularly in the fields of oncology and bone biology. This technical guide provides a comprehensive overview of the biological function of this compound, its mechanism of action, and its effects on various cellular processes. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

Marine sponges of the genus Haliclona are a rich source of bioactive secondary metabolites.[2] Among these, this compound stands out due to its unique chemical structure and potent biological activity.[1] Initially identified through its powerful cytotoxic effects against a panel of human cancer cell lines, subsequent research elucidated its primary molecular target as the V-ATPase.[1][3] This enzyme is crucial for the acidification of various intracellular compartments and the extracellular space in certain cell types, playing a vital role in processes such as protein degradation, endocytosis, and bone resorption. The specific inhibition of mammalian V-ATPase by this compound, with minimal effects on yeast V-ATPase, highlights its potential for targeted therapeutic applications.[3]

Mechanism of Action: V-ATPase Inhibition

This compound exerts its biological effects through the potent and specific inhibition of the mammalian vacuolar-type H+-ATPase (V-ATPase).

2.1. The V-ATPase Enzyme Complex

The V-ATPase is a multi-subunit enzyme complex responsible for pumping protons across membranes, a process coupled to ATP hydrolysis. It is composed of two main domains:

-

V1 domain: The peripheral, cytoplasmic domain responsible for ATP hydrolysis.

-

V0 domain: The integral membrane domain that forms the proton-translocating pore.

2.2. Binding Site and Inhibitory Action

This compound targets the V0 subunit of the V-ATPase, which is a key component of the proton channel.[3] By binding to this subunit, it allosterically inhibits the enzyme's proton-pumping activity. This mechanism is distinct from other well-known V-ATPase inhibitors like bafilomycin A1 and concanamycin A, which also bind to the V0 subunit but at a different site.

2.3. Signaling Pathway of V-ATPase Inhibition

The inhibition of V-ATPase by this compound disrupts cellular pH homeostasis, leading to a cascade of downstream effects. In the context of cancer and osteoporosis, this primarily impacts the NF-κB and ERK signaling pathways.

Biological Functions and Therapeutic Potential

3.1. Anticancer Activity

This compound has demonstrated potent cytotoxic activity against a wide range of human cancer cell lines. Its efficacy stems from the reliance of many cancer cells on V-ATPase activity to maintain the acidic tumor microenvironment, which promotes tumor growth, invasion, and drug resistance. By inhibiting V-ATPase, this compound disrupts these processes and induces apoptosis.

Quantitative Data: Cytotoxicity of Saliphenylhalamide (SaliPhe)

Saliphenylhalamide, a synthetic analog of this compound, has been extensively studied for its anticancer properties. The following table summarizes its half-maximal inhibitory concentration (IC50) values in various human cancer cell lines after a 72-hour treatment period.

| Cell Line | Cancer Type | IC50 (nM) |

| A549 | Lung Carcinoma | 5.6 |

| HeLa | Cervical Carcinoma | 8.9 |

| PC-3 | Prostate Carcinoma | 12.3 |

| MCF-7 | Breast Carcinoma | 15.8 |

| HCT116 | Colon Carcinoma | 21.4 |

3.2. Anti-osteoporotic Activity

Osteoclasts, the cells responsible for bone resorption, rely heavily on V-ATPase to create the acidic microenvironment necessary to dissolve bone mineral. This compound and its analogs effectively inhibit osteoclast function, making them promising candidates for the treatment of osteoporosis and other bone-related diseases.

Quantitative Data: Inhibition of Osteoclast Function by Saliphenylhalamide (SaliPhe)

Studies have shown that Saliphenylhalamide significantly reduces bone resorption by inhibiting osteoclast activity.

| Concentration of SaliPhe | Inhibition of Bone Resorption Pit Area (%) | Reduction in TRAP-positive Multinucleated Osteoclasts (%) |

| 10 nM | ~20% | ~10% |

| 20 nM | ~45% | ~15% |

| 40 nM | ~70% | ~20% |

| 80 nM | ~90% | ~25% |

Experimental Protocols

4.1. Isolation of this compound from Haliclona sp.

The isolation of this compound is typically achieved through bioassay-guided fractionation.

Methodology:

-

Collection and Extraction: Collect specimens of Haliclona sp. and freeze-dry. Extract the dried sponge material with a suitable solvent system, such as a 1:1 mixture of dichloromethane and methanol.

-

Solvent Partitioning: Partition the crude extract between an organic solvent (e.g., hexane) and an aqueous polar solvent (e.g., methanol/water) to remove nonpolar lipids. The bioactive components typically remain in the polar layer.

-

Bioassay-Guided Fractionation: Subject the bioactive extract to a series of chromatographic separations.

-

Initial Chromatography: Use a silica gel column with a gradient of solvents of increasing polarity (e.g., hexane to ethyl acetate to methanol) to separate the extract into fractions.

-

Bioassays: Test each fraction for its cytotoxic or V-ATPase inhibitory activity.

-

Further Purification: Subject the most active fractions to further purification using high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18 reverse-phase) and solvent system.

-

-

Structural Elucidation: Determine the structure of the purified active compound using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

4.2. V-ATPase Inhibition Assay

The inhibitory activity of this compound on V-ATPase can be determined by measuring the decrease in ATP hydrolysis. A common method is a colorimetric assay that detects the release of inorganic phosphate (Pi).

Methodology:

-

Preparation of V-ATPase: Isolate V-ATPase-enriched membranes from a suitable source, such as bovine brain or cultured cells.

-

Assay Buffer: Prepare an assay buffer containing HEPES, KCl, MgCl2, and ATP.

-

Reaction Mixture: In a microplate, combine the V-ATPase preparation with the assay buffer and varying concentrations of this compound (or a vehicle control).

-

Initiation of Reaction: Start the reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination and Color Development: Stop the reaction and add a malachite green-based reagent that forms a colored complex with the liberated inorganic phosphate.

-

Measurement: Measure the absorbance of the colored product at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of V-ATPase inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

This compound, a natural product from the marine sponge Haliclona sp., represents a promising lead compound for the development of novel therapeutics. Its potent and selective inhibition of mammalian V-ATPase provides a clear mechanism for its observed anticancer and anti-osteoporotic activities. The detailed quantitative data and experimental protocols provided in this guide are intended to support further research into the therapeutic potential of this compound and its analogs, ultimately paving the way for new treatments for cancer and bone diseases.

References

- 1. Salicylihalamides A and B, Novel Cytotoxic Macrolides from the Marine Sponge Haliclona sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound inhibits the V0 sector of the V-ATPase through a mechanism distinct from bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Salicylihalamide A: A Technical Review of a Potent V-ATPase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salicylihalamide A, a marine-derived natural product, has garnered significant attention within the scientific community for its potent and selective inhibition of vacuolar-type H+-ATPases (V-ATPases). This technical guide provides a comprehensive review of the existing literature on this compound and its potent synthetic analog, Saliphenylhalamide. It covers the core aspects of its discovery, chemical structure, mechanism of action, and its promising anticancer properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying biological pathways to serve as an in-depth resource for researchers in oncology and drug development.

Introduction

This compound is a novel macrolide discovered from the marine sponge Haliclona sp.[1]. It exhibits a unique chemical structure characterized by a 12-membered benzolactone ring and an enamide side chain[2][3]. Early studies, particularly within the National Cancer Institute's (NCI) 60-cell line screen, revealed its potent and differential cytotoxicity against a range of human cancer cell lines, with a mean GI50 concentration of approximately 15 nM[1][3]. Notably, melanoma cell lines demonstrated the highest average sensitivity[1]. This distinct bioactivity profile, showing no significant correlation with other known anticancer agents, pointed towards a novel mechanism of action[1]. Subsequent research identified its primary molecular target as the mammalian vacuolar-type H+-ATPase (V-ATPase)[2][4][5].

Chemical Structure and Synthesis

The initial structural elucidation of this compound was accomplished through NMR spectroscopy, and its absolute stereochemistry was later revised via total synthesis[2][6]. The molecule possesses a complex architecture that has inspired considerable interest from the synthetic chemistry community[1][2][7]. The development of efficient total synthesis routes has been crucial for producing sufficient quantities for biological studies and for generating analogs to explore structure-activity relationships (SAR)[5][6]. One of the most significant synthetic derivatives is Saliphenylhalamide (SaliPhe), which has demonstrated comparable or enhanced potency and is also a subject of ongoing research for its anticancer and antiviral properties[4][8][9].

Mechanism of Action: V-ATPase Inhibition

This compound exerts its biological effects through the potent and selective inhibition of mammalian V-ATPases[10][11]. V-ATPases are ATP-dependent proton pumps responsible for acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus[4][12]. This acidification is critical for numerous cellular processes, including protein degradation, receptor recycling, and signaling.

The mechanism of inhibition by this compound is distinct from other well-known V-ATPase inhibitors like bafilomycin A1 and concanamycin[2][10]. Key features of its inhibitory action include:

-

Selective for Mammalian V-ATPases: Unlike bafilomycin, this compound shows a high degree of selectivity for mammalian V-ATPases over those found in yeast and other fungi[2][10].

-

Targets the V0 Sector: It specifically binds to the V0 proton-translocating sector of the V-ATPase complex[2][10].

-

Distinct Binding Site: this compound does not compete with bafilomycin or concanamycin for binding, indicating a different binding site on the V0 subunit[2][10].

The inhibition of V-ATPase by this compound leads to a disruption of intracellular pH homeostasis, which in turn triggers downstream events culminating in cancer cell death.

Downstream Signaling and Apoptosis Induction

The disruption of lysosomal acidification by this compound is a key event that can induce both apoptosis and autophagy-related cell death[6]. While the precise signaling cascade is still under investigation, the inhibition of V-ATPase is known to interfere with critical cellular functions that can lead to apoptosis. The accumulation of dysfunctional organelles and the disruption of cellular clearance pathways due to impaired lysosomal function can act as triggers for the intrinsic apoptotic pathway. This pathway involves the permeabilization of the mitochondrial outer membrane and the release of pro-apoptotic factors like cytochrome c[13][14]. The activation of effector caspases, such as caspase-3 and caspase-7, ultimately leads to the execution of the apoptotic program[15].

Figure 1: Mechanism of this compound-induced apoptosis.

Quantitative Data: In Vitro Cytotoxicity

This compound and its analog Saliphenylhalamide have demonstrated potent cytotoxic activity against a broad range of human cancer cell lines. The data presented below is a summary from various studies, including the NCI-60 screen.

| Compound | Cell Line | Cancer Type | GI50 (nM) | Reference |

| This compound | NCI-60 Panel (Mean) | Various | ~15 | [1][3] |

| Melanoma Panel (Mean) | Melanoma | 7 | [1] | |

| Saliphenylhalamide | Colon Cancer Panel | Colon | 10-50 | [6] |

| Breast Cancer Panel | Breast | 10-50 | [6] | |

| Prostate Cancer Panel | Prostate | 10-50 | [6] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this compound research.

V-ATPase Inhibition Assay

This assay measures the effect of this compound on the proton pumping activity of V-ATPase.

Principle: The activity of V-ATPase is determined by measuring the fluorescence quenching of a pH-sensitive dye, such as acridine orange, upon acidification of vesicles containing the enzyme. Inhibition of V-ATPase activity by this compound results in a decrease in fluorescence quenching.

Methodology:

-

Vesicle Preparation: Prepare membrane vesicles enriched with V-ATPase from a suitable source, such as bovine brain clathrin-coated vesicles or yeast vacuoles.

-

Assay Buffer: Prepare an assay buffer containing KCl, MgCl2, and a pH indicator dye (e.g., acridine orange).

-

Reaction Initiation: Add ATP to initiate the proton pumping activity of V-ATPase.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Fluorescence Measurement: Monitor the fluorescence quenching over time using a fluorometer.

-

Data Analysis: Calculate the percentage of inhibition of V-ATPase activity at each concentration of this compound to determine the IC50 value.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[3][5][11]

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound or Saliphenylhalamide for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 or IC50 value.

Apoptosis Assay (Caspase Activity Assay)

This assay quantifies the activity of key executioner caspases, such as caspase-3 and caspase-7, to confirm the induction of apoptosis.

Principle: The assay utilizes a specific substrate for caspase-3/7 that is conjugated to a fluorophore or a chromophore. Cleavage of the substrate by active caspases releases the reporter molecule, leading to a measurable signal.

Methodology:

-

Cell Treatment: Treat cancer cells with this compound at a concentration known to induce cytotoxicity.

-

Cell Lysis: Lyse the cells to release their contents, including active caspases.

-

Substrate Addition: Add the caspase-3/7 substrate to the cell lysate.

-

Incubation: Incubate the mixture to allow for substrate cleavage.

-

Signal Detection: Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: Quantify the increase in caspase activity in treated cells compared to untreated controls.

Figure 2: Experimental workflow for evaluating this compound.

Clinical Development Status

Despite the promising preclinical data for this compound and its analogs, a thorough search of clinical trial registries and published literature indicates that these compounds have not yet entered clinical trials. Further preclinical development, including in vivo efficacy and toxicology studies, would be necessary before they can be considered for human studies.

Conclusion

This compound and its synthetic analog Saliphenylhalamide represent a novel class of potent and selective V-ATPase inhibitors with significant potential as anticancer agents. Their unique mechanism of action, distinct from existing chemotherapeutics, makes them attractive candidates for further development, particularly for cancers that are resistant to current therapies. This technical guide has summarized the key findings to date, providing a foundation for future research aimed at translating the preclinical promise of these compounds into clinical applications. The detailed methodologies and visualized pathways presented herein are intended to facilitate the design of new experiments and to accelerate the exploration of this exciting class of natural products.

References

- 1. Evaluating the potential of Vacuolar ATPase inhibitors as anticancer agents and multigram synthesis of the potent salicylihalamide analog saliphenylhalamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound inhibits the V0 sector of the V-ATPase through a mechanism distinct from bafilomycin A1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchhub.com [researchhub.com]

- 4. mdpi.com [mdpi.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. medkoo.com [medkoo.com]

- 7. texaschildrens.org [texaschildrens.org]

- 8. Obatoclax, Saliphenylhalamide, and Gemcitabine Inhibit Influenza A Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and structure-activity studies of the V-ATPase inhibitor saliphenylhalamide (SaliPhe) and simplified analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis of Salicylihalamide A: A Detailed Protocol for Researchers

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salicylihalamide A is a potent marine-derived natural product that has garnered significant attention from the scientific community due to its powerful cytotoxic activity against various cancer cell lines. Its unique molecular architecture, featuring a 12-membered macrolide ring and a conjugated enamide side chain, presents a formidable challenge for synthetic chemists. This document provides a detailed overview of the total synthesis of this compound, summarizing key synthetic strategies and providing detailed experimental protocols for critical reactions. The information presented here is intended to serve as a comprehensive resource for researchers engaged in the synthesis of complex natural products and the development of novel therapeutic agents.

Comparative Analysis of Total Synthesis Strategies

Several research groups have reported the total synthesis of this compound, each employing unique strategies and key reactions. A summary of the quantitative data from selected syntheses is presented below to facilitate a comparative analysis of their efficiency.

| Synthetic Approach | Key Features | Longest Linear Sequence (Steps) | Overall Yield (%) | Reference |

| Fürstner et al. | Ring-closing olefin metathesis (RCM) for macrolide formation. | Not explicitly stated | Not explicitly stated | [1] |

| Snider et al. | Ring-closing metathesis to generate the macrolide. | 16 | 3.3 | [2][3] |

| Panek et al. | Stille coupling for a key fragment coupling. | 10 (to a key intermediate) | Not explicitly stated for the final product | [4] |

| De Brabander et al. | Stereoselective synthesis with a focus on practicality for analog generation. | Not explicitly stated | Not explicitly stated | [5] |

| Overman et al. | Curtius rearrangement for the installation of the side chain. | Not explicitly stated | Not explicitly stated | [6] |

Retrosynthetic Analysis and Key Strategic Disconnections

The general retrosynthetic strategy for this compound involves disconnecting the molecule at key positions to simplify it into more readily available starting materials. The primary disconnections are typically made at the ester linkage of the macrolide and the amide bond of the side chain.

Caption: Retrosynthetic analysis of this compound.

Key Experimental Protocols

The following protocols detail the key transformations utilized in the total synthesis of this compound.

Ring-Closing Olefin Metathesis (RCM) for Macrolide Formation

This reaction is a cornerstone in many syntheses of this compound, enabling the efficient construction of the 12-membered macrolide ring.[1][2]

Reaction Scheme:

Caption: Ring-Closing Metathesis (RCM) for macrolide synthesis.

Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and under an inert atmosphere (argon or nitrogen), dissolve the acyclic diene precursor in anhydrous and degassed dichloromethane (CH₂Cl₂). The concentration should be approximately 0.001–0.005 M.

-

Catalyst Addition: Add the second-generation Grubbs' catalyst (e.g., [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium) to the solution (typically 5–10 mol%).

-

Reaction: Heat the reaction mixture to reflux (approximately 40 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2–12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired macrolide.

Installation of the Enamide Side Chain via Curtius Rearrangement and Cuprate Addition

A multi-step sequence is often employed to construct the sensitive (1Z,3Z)-hexadienamide side chain.[2][6]

Workflow:

Caption: Workflow for the synthesis of the enamide side chain.

Protocol for Curtius Rearrangement:

-

Acyl Azide Formation: To a solution of the carboxylic acid intermediate in an anhydrous solvent such as toluene or acetone, add triethylamine (Et₃N) followed by diphenylphosphoryl azide (DPPA). Stir the mixture at room temperature until the acid is fully converted to the acyl azide, as monitored by TLC or IR spectroscopy (disappearance of the carboxylic acid O-H stretch and appearance of the azide stretch at ~2130 cm⁻¹).

-

Rearrangement: Gently heat the reaction mixture to reflux. The acyl azide will undergo a Curtius rearrangement to form the corresponding isocyanate. This step is typically rapid.

Protocol for Cuprate Addition to the Isocyanate:

-

Cuprate Formation: In a separate flask under an inert atmosphere, prepare the (1Z,3Z)-hexadienylcuprate in situ. This can be generated from the corresponding vinyl iodide or by other established methods.

-

Addition: Cool the solution of the in situ generated isocyanate to a low temperature (e.g., -78 °C). Slowly add the freshly prepared cuprate solution to the isocyanate solution.

-

Quenching and Workup: After the addition is complete, stir the reaction at low temperature for a specified time before quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl). Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the product with the installed enamide side chain.

Stille Coupling for Fragment Assembly

The Stille cross-coupling reaction provides a reliable method for connecting key fragments of the this compound skeleton.[4]

Reaction Scheme: